molecular formula C17H19N7 B6434880 2-[4-(6-cyclopropyl-2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine-4-carbonitrile CAS No. 2549028-17-1

2-[4-(6-cyclopropyl-2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine-4-carbonitrile

Cat. No.: B6434880
CAS No.: 2549028-17-1
M. Wt: 321.4 g/mol
InChI Key: HEZQDLGOYOYAGM-UHFFFAOYSA-N
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Description

2-[4-(6-cyclopropyl-2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine-4-carbonitrile: is a complex organic compound characterized by its intricate molecular structure, which includes a pyrimidine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(6-cyclopropyl-2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine-4-carbonitrile typically involves multiple steps, starting with the formation of the pyrimidine core. One common approach is the cyclization of aminopyrimidines with appropriate reagents to form the piperazine ring. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes of reagents and solvents. Continuous flow chemistry and other advanced techniques can be employed to optimize the synthesis process, ensuring consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including oxidation, reduction, substitution , and nucleophilic addition reactions. These reactions are influenced by the presence of functional groups within the molecule.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Nucleophiles like ammonia (NH₃) or amines can be used for nucleophilic substitution reactions.

  • Nucleophilic Addition: : Reagents like Grignard reagents (RMgX) can be employed for nucleophilic addition reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, which can be further modified for specific applications.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its interaction with biological targets can provide insights into the mechanisms of various biological processes.

Medicine

In the field of medicine, this compound has potential applications as a pharmaceutical agent. Its ability to interact with specific molecular targets can be harnessed to develop new drugs for treating diseases.

Industry

In industry, this compound can be used in the development of new materials, such as polymers or coatings. Its unique chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which 2-[4-(6-cyclopropyl-2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine-4-carbonitrile exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins within biological systems. The compound may bind to these targets, modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(6-chloro-2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine-4-carbonitrile

  • 2-[4-(6-fluoro-2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine-4-carbonitrile

  • 2-[4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine-4-carbonitrile

Uniqueness

The uniqueness of 2-[4-(6-cyclopropyl-2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine-4-carbonitrile lies in its specific structural features, such as the cyclopropyl group, which can influence its reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

2-[4-(6-cyclopropyl-2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N7/c1-12-20-15(13-2-3-13)10-16(21-12)23-6-8-24(9-7-23)17-19-5-4-14(11-18)22-17/h4-5,10,13H,2-3,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEZQDLGOYOYAGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=CC(=N3)C#N)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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